Cas no 73522-57-3 ((1aR,4E,5aR,8aR,9R,10aR)-3-(acetyloxy)-4,10a-dimethyl-8-methylidene-7-oxo-1a,2,3,5a,7,8,8a,9,10,10a-decahydrooxireno[5,6]cyclodeca[1,2-b]furan-9-yl (2Z)-2-methylbut-2-enoate)

(1aR,4E,5aR,8aR,9R,10aR)-3-(acetyloxy)-4,10a-dimethyl-8-methylidene-7-oxo-1a,2,3,5a,7,8,8a,9,10,10a-decahydrooxireno[5,6]cyclodeca[1,2-b]furan-9-yl (2Z)-2-methylbut-2-enoate structure
73522-57-3 structure
Productnaam:(1aR,4E,5aR,8aR,9R,10aR)-3-(acetyloxy)-4,10a-dimethyl-8-methylidene-7-oxo-1a,2,3,5a,7,8,8a,9,10,10a-decahydrooxireno[5,6]cyclodeca[1,2-b]furan-9-yl (2Z)-2-methylbut-2-enoate
CAS-nummer:73522-57-3
MF:C22H28O7
MW:404.45352
CID:1761299
PubChem ID:6440486

(1aR,4E,5aR,8aR,9R,10aR)-3-(acetyloxy)-4,10a-dimethyl-8-methylidene-7-oxo-1a,2,3,5a,7,8,8a,9,10,10a-decahydrooxireno[5,6]cyclodeca[1,2-b]furan-9-yl (2Z)-2-methylbut-2-enoate Chemische en fysische eigenschappen

Naam en identificatie

    • (1aR,4E,5aR,8aR,9R,10aR)-3-(acetyloxy)-4,10a-dimethyl-8-methylidene-7-oxo-1a,2,3,5a,7,8,8a,9,10,10a-decahydrooxireno[5,6]cyclodeca[1,2-b]furan-9-yl (2Z)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, (1aR,3S,4Z,5aR,8aR,9R,10aR)-3-(acetyloxy)-1a,2,3,5a,7,8,8a,9,10,10a-decahydro-4,10a-dimethyl-8-methylene-7-oxooxireno(5,6)cyclodeca(1,2-b)furan-9-yl ester, (2Z)-
    • [(1R,2R,4R,6R,9E,11R)-8-acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate
    • 73522-57-3
    • Aceteylleptocarpin
    • Inchi: InChI=1S/C22H28O7/c1-7-11(2)20(24)28-17-10-22(6)18(29-22)9-15(26-14(5)23)12(3)8-16-19(17)13(4)21(25)27-16/h7-8,15-19H,4,9-10H2,1-3,5-6H3
    • InChI-sleutel: FKBYLKGHMBGEOZ-UHFFFAOYSA-N
    • LACHT: C\C=C(\C)C(=O)OC1CC2(C)OC2CC(OC(C)=O)\C(C)=C/C2OC(=O)C(=C)C12 |c:21|

Berekende eigenschappen

  • Exacte massa: 404.18350323g/mol
  • Monoisotopische massa: 404.18350323g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 5
  • Complexiteit: 808
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 91.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.21
  • Kookpunt: 533.5°C at 760 mmHg
  • Vlampunt: 230.9°C
  • Brekindex: 1.535
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